Fuscaxanthone C Shows No Cytotoxicity Against MCF-7 Breast Cancer Cells Unlike α-Mangostin and β-Mangostin
In a head-to-head cytotoxic evaluation of three xanthones isolated from the same Cratoxylum arborescens stem bark extract, fuscaxanthone C exhibited no detectable activity against MCF-7 human breast adenocarcinoma cells, whereas both α-mangostin and β-mangostin demonstrated significant cytotoxicity with IC₅₀ values of 12.48 μg/mL and 28.42 μg/mL, respectively [1]. This represents a qualitative difference in selectivity rather than merely a potency gradient.
| Evidence Dimension | Cytotoxic activity against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | Not active (IC₅₀ not reached/not reported) |
| Comparator Or Baseline | α-Mangostin IC₅₀ = 12.48 μg/mL; β-Mangostin IC₅₀ = 28.42 μg/mL |
| Quantified Difference | Qualitative absence of MCF-7 cytotoxicity for fuscaxanthone C vs. measurable IC₅₀ values for comparators |
| Conditions | MCF-7 human breast adenocarcinoma cell line; same isolation batch from Cratoxylum arborescens stem bark |
Why This Matters
Researchers requiring a diprenylated xanthone scaffold without MCF-7 cytotoxic liability must select fuscaxanthone C over α-mangostin or β-mangostin.
- [1] Yahayu MA, Rahmani M, Mohd Hashim N, Ee GCL, Sukari MA, Md Akim A. Cytotoxic and antimicrobial xanthones from Cratoxylum arborescens (Guttiferae). Malaysian Journal of Science. 2013;32(1):53-60. View Source
